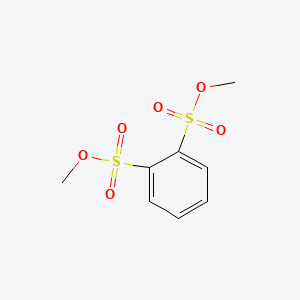
Dimethyl 1,2-benzenedisulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dimethyl 1,2-benzenedisulfonate is an organic compound characterized by the presence of two sulfonate groups attached to a benzene ring, with each sulfonate group further bonded to a methyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Dimethyl 1,2-benzenedisulfonate typically involves the sulfonation of dimethylbenzene (xylene) followed by the esterification of the resulting sulfonic acid. The reaction conditions often include the use of sulfur trioxide or oleum as sulfonating agents, and methanol for esterification .
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient sulfonation and esterification processes. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: Dimethyl 1,2-benzenedisulfonate undergoes various chemical reactions, including:
Substitution Reactions: The sulfonate groups can be replaced by other functional groups through nucleophilic substitution.
Oxidation and Reduction: The compound can participate in redox reactions, altering the oxidation state of the sulfur atoms.
Common Reagents and Conditions:
Substitution: Common reagents include nucleophiles such as hydroxide ions or amines.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzene derivatives .
Applications De Recherche Scientifique
Dimethyl 1,2-benzenedisulfonate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other sulfonated compounds.
Biology: Investigated for its potential role in biochemical pathways and as a probe for studying enzyme activities.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of dyes, detergents, and other industrial chemicals.
Mécanisme D'action
The mechanism by which Dimethyl 1,2-benzenedisulfonate exerts its effects involves interactions with various molecular targets and pathways. The sulfonate groups can interact with proteins and enzymes, potentially altering their activity and function. The compound may also influence cellular signaling pathways, leading to changes in cellular responses .
Comparaison Avec Des Composés Similaires
- Dimethyl 1,3-benzenedisulfonate
- Dimethyl 1,4-benzenedisulfonate
- Dimethyl 2,4-benzenedisulfonate
Comparison: Dimethyl 1,2-benzenedisulfonate is unique due to the specific positioning of the sulfonate groups on the benzene ring. This positioning can influence the compound’s reactivity and interactions with other molecules. Compared to its isomers, this compound may exhibit different chemical and biological properties, making it a valuable compound for specific applications .
Propriétés
Numéro CAS |
82975-59-5 |
|---|---|
Formule moléculaire |
C8H10O6S2 |
Poids moléculaire |
266.3 g/mol |
Nom IUPAC |
dimethyl benzene-1,2-disulfonate |
InChI |
InChI=1S/C8H10O6S2/c1-13-15(9,10)7-5-3-4-6-8(7)16(11,12)14-2/h3-6H,1-2H3 |
Clé InChI |
OUVUDMURERSZSE-UHFFFAOYSA-N |
SMILES canonique |
COS(=O)(=O)C1=CC=CC=C1S(=O)(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


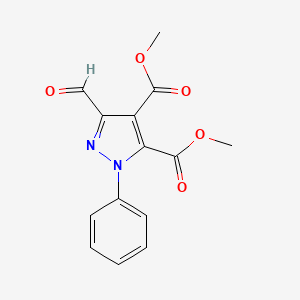
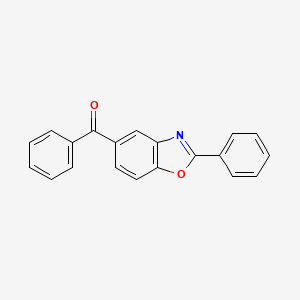
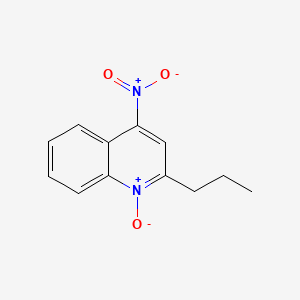
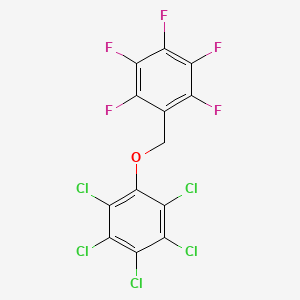
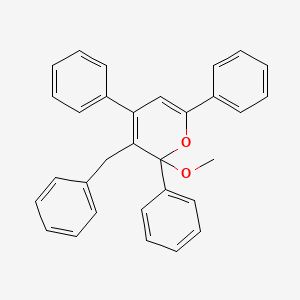
![4-[12-(4-Carboxyphenoxy)dodecoxy]benzoic acid](/img/structure/B14423132.png)
![Diphenyl{2-[(trimethylsilyl)oxy]phenyl}phosphane](/img/structure/B14423136.png)
![7,7-Diiodobicyclo[2.2.1]heptane](/img/structure/B14423138.png)
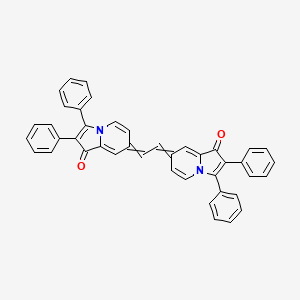

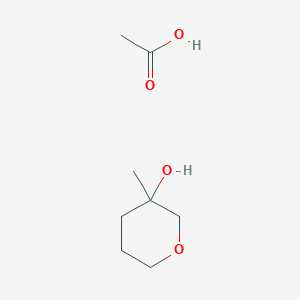
![3-Methyl-1,2-diphenylbicyclo[4.1.0]hept-2-ene](/img/structure/B14423170.png)
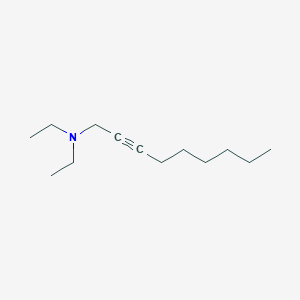
![Benzenemethanol, 2-[[(2-aminophenyl)methyl]amino]-](/img/structure/B14423187.png)
